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(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 192.69 g/mol. This compound is characterized by the presence of a piperidine ring, which contributes to its biological activity, and is often used in research settings due to its potential pharmacological properties. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various applications in biological studies and chemical synthesis .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities .
(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has been studied for its potential neuropharmacological effects. Compounds with similar structures have shown activity at various neurotransmitter receptors, particularly those associated with the central nervous system. Specific biological activities include:
The synthesis of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves multi-step organic reactions. Common methods include:
The detailed synthetic route can vary based on the desired purity and yield .
(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride finds applications in various fields:
Studies involving (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride have focused on its interactions with various biological targets:
These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its biological activity .
Several compounds share structural similarities with (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, including:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Amino-3-methyl-1-(piperidin-1-yl)propan-1-one | 170.25 g/mol | Contains a methyl group that may influence receptor binding | |
| 2-Amino-1-(2-pyrrolidinyl)-propanone | 155.22 g/mol | Features a pyrrolidine ring instead of piperidine | |
| 3-Amino-1-(piperidinyl)propan-2-one | 168.24 g/mol | Differing position of the amino group affecting activity |
The uniqueness of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to these similar compounds .
The compound was first cataloged in scientific databases in 2017, with PubChem assigning it the identifier CID 131858103. While its exact discovery timeline remains undocumented, its structural features align with mid-2010s advancements in chiral amine synthesis, particularly for applications in asymmetric catalysis and medicinal chemistry. The hydrochloride salt form enhances stability, making it suitable for laboratory handling and synthetic applications.
The systematic IUPAC name is (R)-2-amino-1-piperidin-1-ylpropan-1-one hydrochloride, reflecting its stereochemistry, functional groups, and salt form. Key identifiers include:
C[C@H](C(=O)N1CCCCC1)N.Cl (highlighting the R-configuration at the chiral center)Classified as an amino ketone hydrochloride, the compound combines a piperidine ring (a six-membered secondary amine) with a propanone backbone bearing a primary amino group. This structure places it within the broader family of chiral building blocks, critical for synthesizing enantiopure pharmaceuticals and agrochemicals. Its relevance stems from:
Current research focuses on:
(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride exhibits a complex molecular architecture characterized by its distinctive chiral center and heterocyclic framework [1]. The compound possesses the molecular formula C₈H₁₇ClN₂O with a molecular weight of 192.69 grams per mole [37] [38]. The Chemical Abstracts Service number for this compound is 720001-82-1, providing definitive identification in chemical databases [1] [2].
The structural formula reveals a propanone backbone substituted with an amino group at the second carbon position and a piperidinyl moiety attached to the carbonyl carbon [1]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-1-piperidin-1-ylpropan-1-one hydrochloride [1]. The simplified molecular-input line-entry system representation is CC@@HC(N1CCCCC1)=O.Cl, which clearly indicates the stereochemical configuration at the chiral center [37] [38].
The three-dimensional configuration is fundamentally determined by the (R)-configuration at carbon-2, which establishes the absolute stereochemistry of the molecule [1]. The piperidine ring adopts a characteristic chair conformation, as is typical for six-membered saturated heterocycles [23]. The carbonyl group displays sp² hybridization, creating a planar arrangement around the carbon-oxygen double bond [19]. The amino group at the chiral carbon maintains tetrahedral geometry consistent with sp³ hybridization [1].
Table 1: Molecular Properties of (R)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₇ClN₂O | [1] [37] |
| Molecular Weight | 192.69 g/mol | [37] [38] |
| Chemical Abstracts Service Number | 720001-82-1 | [1] [2] |
| MDL Number | MFCD20487764 | [37] [38] |
| Topological Polar Surface Area | 46.33 Ų | [37] [38] |
| Hydrogen Bond Acceptors | 2 | [37] [38] |
| Hydrogen Bond Donors | 1 | [37] [38] |
| Rotatable Bonds | 1 | [37] [38] |
The stereochemical properties of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride are dominated by the presence of a single chiral center at carbon-2 [1]. This asymmetric carbon bears four different substituents: a methyl group, an amino group, a hydrogen atom, and the carbonyl-containing chain, thereby conferring optical activity to the molecule [1]. The (R)-configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral center [1].
Enantiomeric purity represents a critical parameter for chiral compounds, particularly in pharmaceutical applications where different enantiomers may exhibit distinct biological activities [10]. The stereochemical analysis of related piperidinyl compounds has demonstrated that enantiomeric excess values can significantly influence both conformational preferences and biological activity [11]. For (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, the maintenance of high enantiomeric purity is essential for consistent chemical and physical properties [10].
Chirality sensing techniques utilizing fluorine-19 nuclear magnetic resonance spectroscopy have proven effective for determining the enantiomeric composition of nitrogen-containing heterocycles [10]. These methods can distinguish between (R)- and (S)-enantiomers through differential chemical shift patterns, providing reliable assessment of stereochemical purity [10]. The use of chiral palladium complexes as probes enables sensitive detection of enantiomeric impurities in piperidine derivatives [10].
The optical activity of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride results from the asymmetric arrangement of atoms around the chiral carbon [1]. The specific rotation value provides quantitative measurement of the compound's ability to rotate plane-polarized light, serving as an indicator of both stereochemical purity and absolute configuration [14]. Variations in optical rotation can signal the presence of enantiomeric impurities or racemization processes [14].
Table 2: Stereochemical Parameters
| Parameter | Description | Significance |
|---|---|---|
| Chiral Centers | 1 (C-2) | Determines optical activity |
| Absolute Configuration | (R) | Spatial arrangement of substituents |
| Enantiomeric Relationship | Non-superimposable mirror image with (S)-isomer | Critical for biological activity |
| Optical Activity | Dextrorotatory or levorotatory | Quantifies stereochemical purity |
The conformational landscape of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is primarily governed by the flexibility of the piperidine ring and the orientation of substituents around the chiral center [16]. The piperidine moiety preferentially adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [23] [19]. This chair conformation minimizes steric strain and maximizes orbital overlap, contributing to overall molecular stability [19].
The nitrogen atom in the piperidine ring can occupy either an axial or equatorial position relative to the ring plane [23]. Research has demonstrated that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase [23]. This preference results from reduced steric interactions and favorable dipole arrangements [23]. The hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly influences ring conformation, with sp² carbons favoring half-chair conformations and sp³ carbons promoting chair conformations [19].
Molecular dynamics simulations of related piperidine derivatives have revealed that conformational flexibility is primarily concentrated in rotatable bonds connecting the heterocycle to other molecular fragments [17]. The amide bond between the piperidine nitrogen and the carbonyl carbon exhibits restricted rotation due to partial double-bond character arising from resonance stabilization [17]. This restricted rotation creates distinct conformational isomers that can be distinguished through nuclear magnetic resonance spectroscopy [17].
The amino group at the chiral carbon displays tetrahedral geometry, with the nitrogen lone pair occupying a distinct spatial orientation [19]. The interaction between this amino group and other molecular components influences overall conformational preferences [19]. Hydrogen bonding patterns, both intramolecular and intermolecular, play crucial roles in stabilizing preferred conformations [13].
Temperature effects on conformational equilibria have been extensively studied in similar piperidine systems [17]. Elevated temperatures generally increase conformational flexibility by providing sufficient thermal energy to overcome rotational barriers [17]. Conversely, lower temperatures favor the most thermodynamically stable conformations [17].
Table 3: Conformational Parameters
| Structural Element | Preferred Conformation | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Piperidine Ring | Chair | - | [23] [19] |
| Nitrogen Position | Equatorial | 0.72 | [23] |
| Amide Rotation | Restricted | >17.4 | [10] |
| Ring Puckering | Chair vs Half-chair | Variable | [19] |
The structural comparison of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride with related piperidinyl amino ketones reveals important structure-activity relationships and conformational trends [25] [26]. The donepezil analogues, which contain similar piperidine scaffolds, demonstrate how stereochemical modifications at position 2 of the piperidine ring significantly influence biological activity [25]. Compounds bearing (S)-chirality at the 2-position exhibit markedly different potency profiles compared to their (R)-counterparts [25].
The 3-methyl-1-piperidinyl derivatives represent closely related structural analogues that maintain the core piperidinyl amino ketone framework while introducing additional steric bulk . These compounds exhibit molecular weights ranging from 282.82 to 294.8 grams per mole, reflecting the impact of substituent modifications on overall molecular size . The presence of additional methyl groups or aromatic substituents alters lipophilicity profiles, with logarithmic partition coefficient values varying between 0.77 and 2.5 [37].
Morpholine-containing analogues, where the piperidine oxygen is replaced by an oxygen atom, demonstrate reduced biological activity compared to their piperidine counterparts [18]. This observation highlights the importance of the nitrogen atom in maintaining optimal molecular geometry and electronic properties [18]. The conformational rigidity introduced by the oxygen atom disrupts favorable binding interactions and reduces overall molecular flexibility [18].
The influence of ring size becomes apparent when comparing piperidine derivatives with their pyrrolidine analogues [26]. Five-membered pyrrolidine rings adopt envelope conformations rather than chair conformations, leading to different spatial arrangements of substituents [26]. These conformational differences translate into distinct pharmacological profiles and chemical reactivity patterns [26].
Fluorinated analogues of piperidinyl amino ketones exhibit altered basicity due to the electron-withdrawing effects of fluorine substituents [28]. The position of fluorine substitution critically determines the magnitude of these effects, with β-fluorination producing more pronounced changes in pKa values [28]. Axial fluorine substituents in 3-fluoropiperidine derivatives stabilize the protonated state through favorable dipole interactions [28].
Table 4: Structural Comparison of Related Piperidinyl Amino Ketones
| Compound Type | Molecular Weight (g/mol) | LogP | Key Structural Feature | Activity Impact |
|---|---|---|---|---|
| (R)-2-Amino-1-piperidinyl-propanone HCl | 192.69 | 0.77 | Single chiral center | Reference compound |
| 3-Methyl-piperidinyl analogues | 282.82-294.8 | 2.5 | Additional methyl groups | Increased lipophilicity |
| Morpholine derivatives | Variable | Reduced | Oxygen replacement | Decreased activity |
| Pyrrolidine analogues | Lower | Variable | Five-membered ring | Altered conformation |
| Fluorinated derivatives | Variable | Variable | Fluorine substitution | Modified basicity |
The synthetic accessibility of these related compounds varies considerably based on their structural complexity and the availability of starting materials [26]. Multi-component reactions have emerged as efficient synthetic routes for accessing diverse piperidinyl amino ketone libraries [26]. These reactions typically involve Mannich-type condensations, Michael additions, and cyclization processes to construct the desired heterocyclic frameworks [26].
Conformational analysis of structurally related compounds reveals that the hybridization state of carbon atoms adjacent to the piperidine nitrogen critically influences ring geometry [19]. Compounds containing sp² carbons in α-positions tend to adopt half-chair conformations, while those with sp³ carbons maintain chair conformations [19]. This structural principle provides predictive capability for understanding the conformational behavior of new piperidinyl amino ketone derivatives [19].